Bis(4-fluorophenyl) phosphoramidate
Description
Bis(4-fluorophenyl) phosphoramidate is an organophosphorus compound characterized by two 4-fluorophenyl groups attached to a phosphoramidate core. Its synthesis typically involves reacting phosphoryl chlorides with bis(4-aminophenyl)diselenide or 4-aminophenylselenocyanate derivatives under controlled conditions . This compound has garnered attention for its antichagasic activity, demonstrating higher efficacy and lower toxicity than benznidazole (BZN) in Trypanosoma cruzi models . Additionally, fluorinated aromatic groups may enhance thermal stability and solubility, making it relevant in drug delivery and materials science .
Properties
IUPAC Name |
1-[amino-(4-fluorophenoxy)phosphoryl]oxy-4-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2NO3P/c13-9-1-5-11(6-2-9)17-19(15,16)18-12-7-3-10(14)4-8-12/h1-8H,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUFFKLNNAFDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OP(=O)(N)OC2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-fluorophenyl) phosphoramidate typically involves the reaction of 4-fluoroaniline with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable amine to yield the desired product. The reaction conditions often include controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Bis(4-fluorophenyl) amidophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of bis(4-fluorophenyl) phosphine oxide.
Reduction: Formation of bis(4-fluorophenyl) phosphine.
Substitution: Formation of substituted Bis(4-fluorophenyl) phosphoramidate derivatives.
Scientific Research Applications
Chemistry: Bis(4-fluorophenyl) amidophosphate is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its unique electronic properties make it valuable in the development of new catalytic systems.
Biology: In biological research, Bis(4-fluorophenyl) phosphoramidate is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes can provide insights into enzyme mechanisms and lead to the development of new therapeutic agents.
Medicine: The compound’s potential as a drug candidate is explored due to its ability to modulate biological pathways. It is investigated for its anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of flame retardants and plasticizers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Bis(4-fluorophenyl) phosphoramidate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved include inhibition of signal transduction and interference with metabolic processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Phosphoramidates
Substituent Effects
- Fluorophenyl groups : Enhance electron-withdrawing properties, improving metabolic stability and mitochondrial targeting in antiparasitic applications .
- Methoxy/ethoxy groups : Influence flame-retardant efficiency; methoxy groups (MHP) form covalent bonds with cellulose, outperforming ethoxy analogues (EHP) .
Antiparasitic Activity
- Bis(4-fluorophenyl) phosphoramidate (Compound 26) exhibited IC₅₀ values 10-fold lower than BZN against T. cruzi amastigotes, with mitochondrial bioenergetic disruption as its mechanism .
- Comparison : Sulfamoyl derivatives (e.g., Compound 10) lack reported antiparasitic activity, emphasizing fluorophenyl groups' role in targeting parasitic mitochondria .
Flame Retardancy
- Secondary phosphoramidates (e.g., PAHEDE) : Show superior char formation (30–40% residue at 600°C) compared to primary analogues due to efficient phosphoric acid release .
- This compound: Not directly tested, but fluorinated aromatics likely improve thermal stability via strong C–F bonds, analogous to resorcinol bis(diphenyl phosphate) (RDP) .
Drug Delivery
- CycloSal vs. phosphoramidate pro-nucleotides : this compound’s fluorine atoms may enhance aqueous solubility (logP ~2.5) compared to bis(SATE) derivatives, though both show comparable biological potency .
Thermal and Chemical Stability
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
